In-Depth Technical Guide to L-683,519: A Core Component in Immunosuppressive Research
In-Depth Technical Guide to L-683,519: A Core Component in Immunosuppressive Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of L-683,519, a key molecule in the study of immunosuppression. L-683,519, also known as 13-Desmethyl FK 506 or Desmethyl Tacrolimus, is a significant metabolite of the potent immunosuppressant drug Tacrolimus (FK-506). Understanding the characteristics of L-683,519 is crucial for researchers in immunology, pharmacology, and medicinal chemistry.
Chemical Structure and Identification
L-683,519 is a macrolide lactone and a demethylated derivative of Tacrolimus. Its chemical structure is characterized by a 23-membered ring containing multiple functional groups that contribute to its biological activity.
Chemical Identifiers
| Identifier | Value |
| Common Name | L-683,519, 13-Desmethyl FK 506, Desmethyl Tacrolimus |
| CAS Number | 132172-14-6 |
| IUPAC Name | (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-((E)-2-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-15,19-epoxy-3,4,5,8,9,10,11,12,13,14,15,16,18,19,24,25,26,26a-octadecahydro-1H-pyrido[2,1-c][1][2]oxaazacyclotricosine-1,7,20,21(23H)-tetrone |
| SMILES | C[C@@H]1--INVALID-LINK--/--INVALID-LINK----INVALID-LINK--C)O)CC=C)C)OC)O[C@@H]2--INVALID-LINK--O)C=C)C)C)OC">C@HC(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC(=O)C |
| Molecular Formula | C43H67NO12 |
| Molecular Weight | 790.00 g/mol |
Visual Representation of Chemical Structure:
(A 2D chemical structure image of L-683,519 would be placed here in a full report.)
Mechanism of Action: Inhibition of the Calcineurin Pathway
L-683,519, like its parent compound Tacrolimus, exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway. This pathway is pivotal for the activation of T-lymphocytes, which are key players in the adaptive immune response.
The mechanism involves the following steps:
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Binding to FKBP12: L-683,519 first binds to the cytosolic immunophilin, FK506-binding protein 12 (FKBP12).[1][3][4]
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Formation of an Inhibitory Complex: The resulting L-683,519-FKBP12 complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4]
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Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.
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Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation of the nuclear factor of activated T-cells (NFAT) is prevented. This blockage inhibits the translocation of NFAT to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2).[3][4] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.
The following diagram illustrates the signaling pathway inhibited by L-683,519 and Tacrolimus.
Caption: Signaling pathway of T-cell activation and its inhibition by L-683,519.
Quantitative Biological Data
The immunosuppressive activity of Tacrolimus and its metabolites is a critical area of study. While specific quantitative data for L-683,519 is limited in publicly available literature, studies on Tacrolimus metabolites provide valuable insights. The immunosuppressive activity is often evaluated using a mixed lymphocyte reaction (MLR) assay, with IC50 values indicating the concentration required for 50% inhibition.
One study on various Tacrolimus metabolites reported the following IC50 values in a mouse MLR system:
| Compound | IC50 (ng/mL) |
| Tacrolimus (FK506) | 0.11 |
| M-V (15,31-di-O-desmethyl) | > 1000 |
| M-VI (13,31-di-O-desmethyl) | 8.78 |
| M-VII (13,15-di-O-desmethyl) | > 1000 |
| M-VIII | 15.27 |
Data from a study on the metabolism of FK506.[5]
It is important to note that L-683,519 is the 13-O-desmethyl metabolite. The data above for M-VI, a di-demethylated analog including demethylation at the 13-position, suggests that modification at this site can impact immunosuppressive activity. Further specific studies on L-683,519 are required to determine its precise IC50 value.
Experimental Protocols
General Protocol for Analysis of Tacrolimus and its Impurities (including L-683,519) by UHPLC
This protocol provides a general framework for the separation and analysis of Tacrolimus and its related impurities, such as L-683,519, using Ultra-High-Performance Liquid Chromatography (UHPLC). This method is crucial for quality control in pharmaceutical formulations.[6][7][8]
1. Materials and Reagents:
-
Tacrolimus reference standard
-
L-683,519 (or other impurity) reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Ammonium acetate buffer (e.g., 5 mmol L⁻¹, pH 5)
-
UHPLC system with a UV or mass spectrometry detector
-
UHPLC column (e.g., BEH C18)
2. Standard Solution Preparation:
-
Prepare a stock solution of the Tacrolimus reference standard at a concentration of approximately 1 mg/mL in ACN.
-
Prepare a stock solution of the L-683,519 reference standard at a similar concentration.
-
From the stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 15.0 µg/mL for Tacrolimus) by diluting with a suitable solvent mixture, such as ACN-water (70:30, V/V).[8]
3. Sample Preparation (for pharmaceutical dosage forms):
-
For capsules, open and dissolve the contents in a known volume of ACN to achieve a target concentration of Tacrolimus.
-
Further dilute the sample solution with the mobile phase to a final concentration suitable for UHPLC analysis (e.g., approximately 3000 µg/mL of Tacrolimus for forced degradation studies).[6]
-
Filter the final solution through a 0.22 µm or 0.45 µm filter before injection.
4. UHPLC Conditions (Example):
-
Column: BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 5 mmol L⁻¹ ammonium acetate buffer (pH 5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a short run time (e.g., 14 minutes).[6][7]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 1 - 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity)
5. Data Analysis:
-
Identify and quantify Tacrolimus and its impurities, including L-683,519, by comparing their retention times and peak areas with those of the reference standards.
-
Validate the method for linearity, precision, accuracy, sensitivity, and specificity as per regulatory guidelines.[6][7]
The following diagram outlines the general workflow for this experimental protocol.
Caption: General workflow for the analysis of L-683,519 by UHPLC.
This technical guide serves as a foundational resource for professionals engaged in research and development involving L-683,519 and related immunosuppressive agents. Further investigation into the specific biological activities and synthetic pathways of L-683,519 will continue to enhance our understanding of its role in pharmacology and medicine.
References
- 1. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Interaction of tacrolimus(FK506) and its metabolites with FKBP and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
